

Application Notes and Protocols for MK-0812 Succinate in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-0812 Succinate

Cat. No.: B14114636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **MK-0812 Succinate**, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in preclinical mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of targeting the CCL2/CCR2 signaling axis.

Mechanism of Action

MK-0812 is a selective antagonist of the CCR2 receptor.^[1] By binding to CCR2, it blocks the downstream signaling induced by its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).^[1] This inhibition prevents the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, to sites of inflammation. The CCL2/CCR2 axis is a key pathway in numerous inflammatory and fibrotic diseases, and its blockade has been shown to modulate immune responses and disease pathology.^[2]

Data Presentation

Table 1: Recommended Dosage and Administration of MK-0812 Succinate in Mice

Parameter	Recommendation	Vehicle/Formulation Examples	Notes
Route of Administration	Oral (p.o.) gavage, Intravenous (i.v.) infusion	For Oral Gavage: - 0.4% Methylcellulose (MC) in water - 1% Hydroxypropyl methylcellulose (HPMC) in water - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Oral gavage is the most commonly cited route for preclinical efficacy studies. Continuous i.v. infusion can be used to maintain constant plasma levels. [1]
Dosage Range (Oral)	0.1 - 30 mg/kg	-	Dose-dependent effects on circulating monocytes have been observed within this range. A common effective dose in disease models is 30 mg/kg.
Dosing Frequency	Once daily (suggested)	-	Dosing frequency should be optimized based on the specific disease model and pharmacokinetic profile of the compound.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of MK-0812 in Mice (Oral Administration)

Dose	Time Point	Plasma Concentration	Pharmacodynamic Effect	Mouse Strain
10 mg/kg	2, 4, 6, 24 hours	Time-dependent plasma concentrations observed.	Significant elevation of plasma CCL2 levels.	C57BL/6
30 mg/kg	2 hours post-dose	-	Reduces the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.	BALB/c
0.1, 10, 30 mg/kg	4 hours post-dose	Dose-dependent increase in plasma concentration.	Dose-dependent reduction in circulating Ly6Chi monocytes and elevation of plasma CCL2.	C57BL/6

Experimental Protocols

Protocol 1: Preparation of MK-0812 Succinate for Oral Gavage in Mice

This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution in a vehicle suitable for oral administration to mice.

Materials:

- **MK-0812 Succinate** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80

- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a 25 mg/mL stock solution in DMSO:
 - Weigh the required amount of **MK-0812 Succinate** powder.
 - Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
 - Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[\[1\]](#)
- Prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 μ L):
 - This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
 - To prepare 1 mL of the final dosing solution at a concentration of 2 mg/mL (for a 10 mg/kg dose):
 - In a sterile microcentrifuge tube, add 100 μ L of the 25 mg/mL **MK-0812 Succinate** stock solution in DMSO.
 - Add 400 μ L of PEG300 and mix evenly.
 - Add 50 μ L of Tween-80 and mix evenly.
 - Add 450 μ L of sterile saline to bring the final volume to 1 mL.
 - Vortex the final solution thoroughly to ensure homogeneity.

- Administration:
 - Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle.
 - The dosing volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and Treatment with MK-0812 Succinate

This protocol outlines the induction of arthritis in DBA/1 mice and a representative treatment regimen with **MK-0812 Succinate**.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M Acetic Acid
- **MK-0812 Succinate** dosing solution (prepared as in Protocol 1)
- Vehicle control solution
- Syringes and needles for immunization and oral gavage

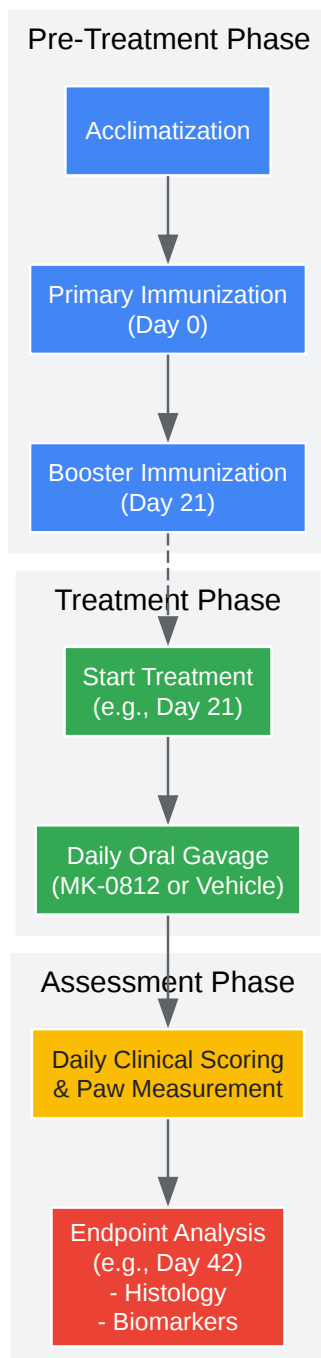
Procedure:

- Preparation of Collagen Emulsion:
 - Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

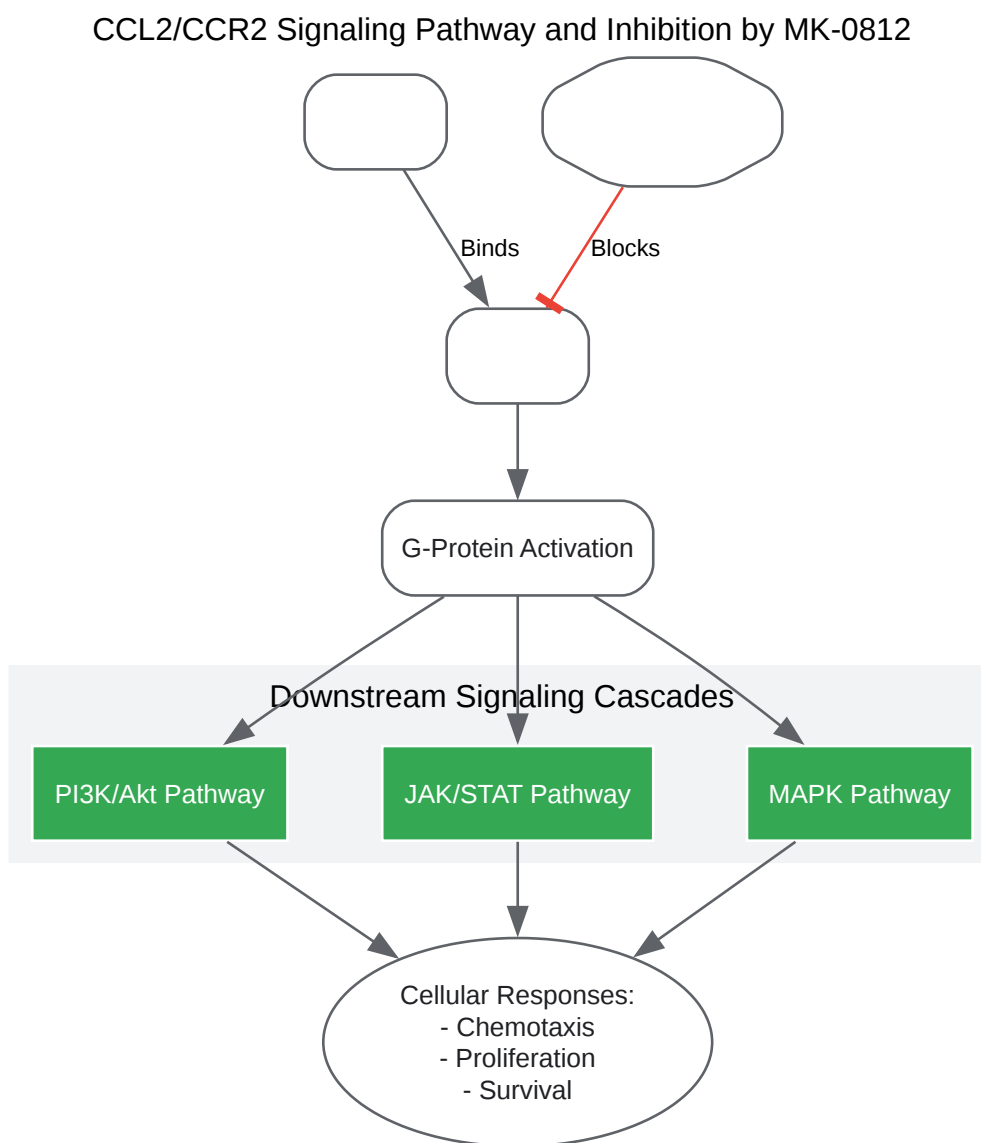
- Prepare an emulsion by mixing the CII solution with an equal volume of CFA.
- Primary Immunization (Day 0):
 - Anesthetize mice.
 - Inject 100 μ L of the collagen-CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
 - Prepare a new emulsion of CII in IFA.
 - Inject 100 μ L of the collagen-IFA emulsion intradermally at a site near the primary injection.
- Treatment Regimen:
 - Begin treatment with **MK-0812 Succinate** or vehicle control on a designated day post-primary immunization (e.g., day 21, at the time of the booster, for a prophylactic study, or upon disease onset for a therapeutic study).
 - Administer **MK-0812 Succinate** (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
 - Continue treatment for a predetermined duration (e.g., 2-3 weeks).
- Monitoring and Assessment:
 - Monitor mice daily for clinical signs of arthritis, including paw swelling and redness.
 - Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale per paw).
 - Measure paw thickness using a caliper.
 - At the end of the study, collect blood for analysis of inflammatory markers and tissues for histological evaluation of joint inflammation and damage.

Mandatory Visualization

Experimental Workflow for MK-0812 Succinate in a Mouse Model of Arthritis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing **MK-0812 Succinate** in a mouse model of collagen-induced arthritis.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of **MK-0812 Succinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for MK-0812 Succinate in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14114636#recommended-dosage-of-mk-0812-succinate-for-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

